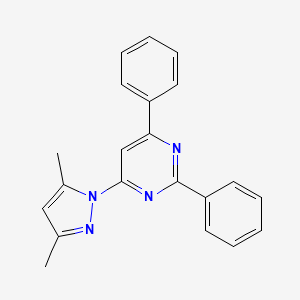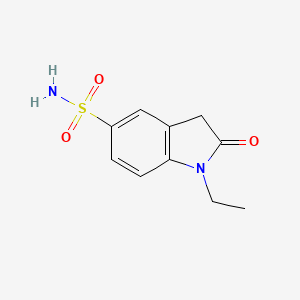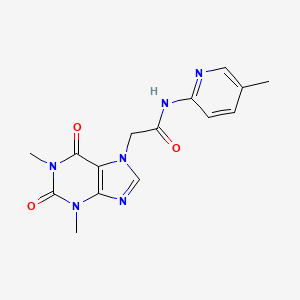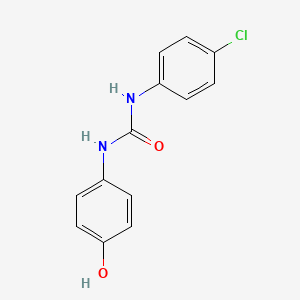
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,6-diphenylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,6-diphenylpyrimidine is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have promising effects in various fields, including cancer research and drug development. In
Mecanismo De Acción
The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,6-diphenylpyrimidine involves the inhibition of certain enzymes and signaling pathways involved in tumor growth and proliferation. Specifically, this compound has been found to inhibit the activity of Aurora kinases, which are involved in the regulation of cell division and are overexpressed in many types of cancer. In addition, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,6-diphenylpyrimidine has been found to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,6-diphenylpyrimidine include the inhibition of tumor growth and proliferation, as well as the induction of apoptosis (programmed cell death) in cancer cells. In addition, this compound has been found to have anti-inflammatory effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,6-diphenylpyrimidine in lab experiments is its potential as a lead compound for the development of new drugs targeting various diseases. In addition, this compound has been found to have promising anti-tumor effects in preclinical studies. However, one limitation of using this compound in lab experiments is its relatively low solubility in aqueous solutions, which may require the use of organic solvents or other solubilization methods.
Direcciones Futuras
There are several future directions for research on 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,6-diphenylpyrimidine. One direction is to further investigate its potential as a lead compound for the development of new drugs targeting various diseases. Another direction is to explore its potential as a combination therapy with other anti-cancer agents. Additionally, future research could focus on optimizing the synthesis method of this compound to improve its yield and purity. Finally, further studies could be conducted to investigate the pharmacokinetics and toxicity of this compound in vivo.
Métodos De Síntesis
The synthesis method of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,6-diphenylpyrimidine involves the reaction of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid with 2,6-diphenylpyrimidin-4-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,6-diphenylpyrimidine has been studied for its potential applications in scientific research, particularly in the fields of cancer research and drug development. In cancer research, this compound has been found to have anti-tumor effects by inhibiting the activity of certain enzymes and signaling pathways involved in tumor growth and proliferation. In drug development, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,6-diphenylpyrimidine has been studied as a potential lead compound for the development of new drugs targeting various diseases.
Propiedades
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-2,6-diphenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4/c1-15-13-16(2)25(24-15)20-14-19(17-9-5-3-6-10-17)22-21(23-20)18-11-7-4-8-12-18/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QISDQQXGXYHSHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=NC(=C2)C3=CC=CC=C3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 3-{[(4-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B5870603.png)
![N-(4-methylphenyl)-2-[(2-methyl-4-quinazolinyl)thio]acetamide](/img/structure/B5870605.png)

![N-(2-ethyl-6-methylphenyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5870615.png)



![N-cyclopentyl-N'-[(1-ethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5870648.png)
![N-cyclopropyl-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5870649.png)

